molecular formula C20H29NO3 B2616852 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one CAS No. 2034614-23-6

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one

Cat. No. B2616852
CAS RN: 2034614-23-6
M. Wt: 331.456
InChI Key: DGCPIMVMEYJEJK-UHFFFAOYSA-N
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Description

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CPPP and is a synthetic analogue of the popular drug, fentanyl. CPPP has been studied extensively for its potential use as an analgesic and anesthetic agent, as well as its effects on the central nervous system.

Scientific Research Applications

Synthetic Routes and Intermediate Compounds : The synthesis of pyrrolidin derivatives often involves asymmetric 1,3-dipolar cycloaddition reactions, providing access to a range of structurally diverse compounds. For instance, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for synthesizing various bioactive molecules, has been efficiently synthesized through such cycloaddition reactions, demonstrating the versatility of pyrrolidin derivatives in synthetic chemistry (Kotian et al., 2005).

Electrochemical and Spectroscopic Properties : Pyrrolidin derivatives also exhibit fascinating electrochemical and spectroscopic properties. For example, the electrochemical synthesis of an etheric member of N-linked polybispyrroles showcased exciting electrochromic and ion receptor properties, underlining the potential of pyrrolidin derivatives in developing new materials for various applications, including metal recovery and ion sensing (Mert et al., 2013).

Polymerization and Material Applications : The electrochemical polymerization of pyrrolidin derivatives containing specific side chains, such as TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxy), has been explored to create materials with high electrocatalytic activity. These materials are promising for applications like oxidation reactions, showcasing the utility of pyrrolidin derivatives in designing functional materials with specific catalytic properties (Lu et al., 2014).

Medicinal Chemistry and Biological Activity : Beyond materials science, pyrrolidin derivatives are also explored in medicinal chemistry. The synthesis of novel compounds, such as 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol, has demonstrated potential α1 receptor antagonistic activity, highlighting the therapeutic prospects of these compounds in drug discovery (Hon, 2013).

properties

IUPAC Name

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-(4-propoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-2-13-23-18-8-5-16(6-9-18)7-10-20(22)21-12-11-19(14-21)24-15-17-3-4-17/h5-6,8-9,17,19H,2-4,7,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCPIMVMEYJEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)N2CCC(C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-(4-propoxyphenyl)propan-1-one

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